molecular formula C9H13NO2 B13543992 2-(1-Aminoethyl)-6-methoxyphenol

2-(1-Aminoethyl)-6-methoxyphenol

Cat. No.: B13543992
M. Wt: 167.20 g/mol
InChI Key: WDDKVEAKUIBZEB-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-6-methoxyphenol is a phenolic compound of interest in chemical synthesis and materials research. Its structure, featuring both phenolic and amine functional groups, makes it a potential building block for the development of novel chemical entities . Compounds with phenolic and amine groups are valuable in coordination chemistry for constructing ligands that can bind to various metal ions . These metal complexes are studied to mimic the activity of biological molecules and have applications in developing materials with specific magnetic or luminescent properties . Furthermore, related methoxyphenol compounds, such as guaiacol, are known to exhibit antimicrobial and antioxidant activities , suggesting potential research applications in evaluating similar properties for this compound. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-(1-aminoethyl)-6-methoxyphenol

InChI

InChI=1S/C9H13NO2/c1-6(10)7-4-3-5-8(12-2)9(7)11/h3-6,11H,10H2,1-2H3

InChI Key

WDDKVEAKUIBZEB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)OC)O)N

Origin of Product

United States

Preparation Methods

Route via N-Formylation and Reduction

A key pathway involves initial formation of a phenolic precursor, followed by aminoethylation:

  • Step 1: Formation of 6-methoxyphenol derivative
    Starting from 2,6-dihydroxybenzene derivatives, selective methylation introduces the methoxy group at position 6. Methylation agents such as methyl iodide or dimethyl sulfate are employed under basic conditions.

  • Step 2: N-Formylation of the amino precursor
    The aminoethyl side chain is introduced via nucleophilic substitution or reductive amination, often using formyl-protected intermediates to control stereochemistry.

  • Step 3: Reduction of N-formyl intermediates
    The formyl group is reduced to the amino group using hydride donors like lithium aluminum hydride or sodium borohydride, yielding the aminoethyl phenol.

Direct Reductive Amination of Phenolic Precursors

This method involves:

  • Reacting 6-methoxyphenol derivatives with aldehydes or ketones containing the aminoethyl group, such as acetaldehyde derivatives.
  • Employing reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate reductive amination, resulting in the aminoethyl chain attached to the phenol.

Etherification and Alkylation Strategies

  • Ether formation : The phenolic hydroxyl at position 6 can be selectively methylated using methylating agents under basic conditions, ensuring regioselectivity.
  • Aminoethyl side chain installation : Alkylation of phenolic hydroxyl groups with haloalkylamines (e.g., chloroethylamine derivatives) in the presence of base, followed by reduction, can produce the target compound.

Representative Reaction Scheme

Step Reaction Reagents Conditions Outcome
1 Methylation of phenol Methyl iodide, K₂CO₃ Reflux 6-methoxyphenol
2 N-alkylation Chloroethylamine Reflux, base Phenolic aminoethyl intermediate
3 Reduction NaBH₄ or LiAlH₄ Room temperature This compound

Data Tables Summarizing Synthesis Parameters

Method Starting Material Key Reagents Reaction Conditions Yield (%) Remarks
N-Formylation & Reduction 6-methoxyphenol derivative Formylating agents, hydrides Controlled temperature, inert atmosphere 65–80 High stereoselectivity possible
Reductive Amination Phenolic aldehyde Sodium cyanoborohydride Mild, slightly acidic pH 70–85 Suitable for chiral synthesis
Alkylation Phenolic hydroxyl Haloalkylamines Reflux, base 60–75 Regioselectivity critical

Supporting Literature and Patent Data

  • Patent WO2003042166A2 describes multi-step synthesis involving phenolic derivatives, carboxylic acid derivatives, and aminoalkylation, emphasizing reaction conditions such as solvent choice, temperature, and purification techniques. It highlights the importance of controlling regioselectivity and stereochemistry in phenolic aminoethyl compounds.

  • VulcanChem's synthesis protocol for (R)-2-(1-aminoethyl)-4-methoxyphenol** involves dissolving precursors in tetrahydrofuran, followed by reduction with lithium aluminum hydride, demonstrating a viable route for chiral compound synthesis with high purity.

  • Research by Horst et al. (2018) details reductive amination strategies with chiral amines, which can be adapted for synthesizing the target compound with stereochemical control.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivative using reducing agents like sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Substituted phenolic derivatives.

Scientific Research Applications

2-(1-Aminoethyl)-6-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors involved in various biological processes, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
2-(1-Aminoethyl)-6-tert-butyl-4-ethylphenol C₁₄H₂₃NO 221.34 -NHCH₂CH₃, -OCH₃, -C(CH₃)₃, -C₂H₅ Discontinued; potential lab use
2-(2,3-Dihydro-1H-perimidin-2-yl)-6-methoxyphenol C₁₈H₁₈N₂O₂ 294.35 Perimidine ring fused to phenol Acute toxicity tested in rats (LD₅₀, NOAEL)
2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol C₁₄H₁₃BrFNO₂ 326.16 -NHCH₂-C₆H₃(Br)F High-purity pharmaceutical intermediate

Key Observations :

  • Halogenated derivatives (e.g., bromo/fluoro in ) exhibit higher molecular weights and altered electronic properties, which could influence binding affinity in pharmaceutical applications.
  • Toxicity Profile: The perimidine-containing analog showed acute toxicity in Wistar rats, suggesting that nitrogen-containing fused rings may introduce higher biological risks compared to simpler aminoethyl groups.

Schiff Base Derivatives

Schiff bases derived from o-vanillin (a 6-methoxyphenol precursor) demonstrate diverse applications:

  • Example: (E)-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol (Compound I in ). Synthesis: Condensation of o-vanillin with aminophenols. Properties: Exhibited superior antioxidant activity (IC₅₀ = 12.3 µM) compared to BHT (IC₅₀ = 18.5 µM) via DPPH assay .

Aminomethyl Derivatives

  • Comparison: The benzylaminomethyl group may enhance lipophilicity, improving membrane permeability compared to aminoethyl groups.

Coordination Complexes

  • Manganese(III) Complex with Schiff Base Ligand : Structure: A rare 1,3-nitrite-bridged Mn(III) complex derived from a Schiff base ligand.

Physicochemical and Toxicological Comparisons

Solubility and Stability

  • Thermal Stability: Schiff bases (e.g., ) remain stable up to 210°C, suggesting that 2-(1-Aminoethyl)-6-methoxyphenol may also exhibit high thermal robustness due to similar phenolic and amino groups.
  • Hydrogen Bonding: The -NH₂ and -OH groups in this compound likely enhance water solubility compared to halogenated or alkylated derivatives .

Q & A

Q. What are the recommended methods for synthesizing 2-(1-Aminoethyl)-6-methoxyphenol, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves Schiff base formation via condensation of 6-methoxysalicylaldehyde with ethylamine derivatives under reflux in methanol or ethanol . Key variables include:

  • Temperature: Higher temperatures (60–80°C) accelerate imine bond formation but may promote side reactions.
  • Catalysts: Acidic or basic conditions (e.g., acetic acid or NaOH) modulate reaction rates.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol is recommended .
    Yield Optimization: Use inert atmospheres (N₂/Ar) to prevent oxidation of phenolic groups .

Q. How can spectroscopic techniques (NMR, FTIR, UV-Vis) be applied to characterize this compound?

Methodological Answer:

  • NMR:
    • ¹H NMR: Methoxy (-OCH₃) protons appear as a singlet at δ ~3.8 ppm. Aromatic protons in the ortho and para positions to hydroxyl groups show splitting patterns influenced by hydrogen bonding .
    • ¹³C NMR: Carbon adjacent to the aminoethyl group (C-N) resonates at δ ~45–50 ppm .
  • FTIR:
    • Broad O-H stretch (~3200–3500 cm⁻¹) for phenolic hydroxyl, C=N stretch (~1640 cm⁻¹) for imine bonds (if applicable) .
  • UV-Vis:
    • π→π* transitions in aromatic rings (~270 nm) and n→π* transitions in methoxy/amino groups (~310 nm) .

Q. What biological activity assays are suitable for studying this compound?

Methodological Answer:

  • Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination .
  • Antioxidant Potential: DPPH radical scavenging assay; compare IC₅₀ values to ascorbic acid .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the electronic properties and bioactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges .
    • Use hybrid functionals (e.g., B3LYP) to account for exact exchange and correlation effects for accurate thermochemical data .
  • Molecular Docking:
    • Dock into enzyme active sites (e.g., tyrosine kinase, COX-2) using AutoDock Vina. Validate with MD simulations to assess binding stability .

Q. How to resolve contradictions in experimental vs. computational data for this compound’s structure-activity relationships?

Methodological Answer:

  • X-ray Crystallography: Resolve ambiguities in bond lengths/angles using SHELX for refinement .
  • Multi-method Validation: Compare DFT-predicted vibrational spectra (IR) with experimental data; discrepancies may indicate solvent effects or protonation states .
  • Statistical Analysis: Apply multivariate regression to correlate substituent effects (e.g., Hammett σ values) with bioactivity .

Q. What strategies optimize the reaction conditions for synthesizing derivatives with enhanced bioactivity?

Methodological Answer:

  • Substituent Screening: Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the 4-position to modulate electron density and enhance antimicrobial activity .
  • Solvent Effects: Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates in nucleophilic substitution reactions .
  • Catalytic Systems: Use transition-metal catalysts (e.g., Pd/C) for cross-coupling reactions to attach pharmacophores .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (P261 precautionary statement) .
  • Spill Management: Neutralize acidic/basic spills with sodium bicarbonate or citric acid before disposal .

Q. How to assess the compound’s environmental toxicity?

Methodological Answer:

  • Ecotoxicity Testing:
    • Daphnia magna acute toxicity assay (OECD 202).
    • Algal growth inhibition test (OECD 201) .
  • Biodegradation: Use OECD 301B (CO₂ evolution test) to evaluate persistence .

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